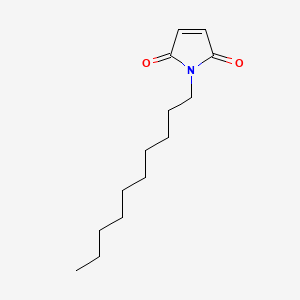

1-Decyl-pyrrole-2,5-dione

Description

Significance of N-Substituted Maleimides in Organic and Materials Chemistry

N-substituted maleimides are a class of compounds that have become indispensable in the realms of organic synthesis and materials science. Their significance stems from the versatile reactivity of the maleimide (B117702) moiety. The electron-deficient carbon-carbon double bond of the maleimide ring is a potent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles, most notably thiols. ontosight.airesearchgate.net This specific and efficient reactivity forms the basis of "click chemistry" applications, particularly in bioconjugation, where proteins and other biomolecules are selectively labeled or crosslinked. ontosight.ai

Beyond bioconjugation, N-substituted maleimides are crucial building blocks for the synthesis of functional polymers. They can be incorporated into polymer chains to introduce specific functionalities, and their ability to undergo polymerization, despite being 1,2-disubstituted ethylenic structures, allows for the creation of thermally stable polymers. nih.govresearchgate.net The nature of the N-substituent plays a critical role in defining the properties of the resulting materials, influencing factors such as solubility, thermal stability, and self-assembly behavior. The ability to tailor these properties by simply varying the N-substituent makes this class of compounds highly attractive for the design of advanced materials with specific functions. nih.gov

Historical Context and Evolution of Research on 1-Decyl-pyrrole-2,5-dione

The study of maleimide and its derivatives has a rich history, originating from early investigations into unsaturated imide compounds. The parent compound, maleimide, was recognized for its reactivity as a Michael acceptor and a dienophile in Diels-Alder reactions. wikipedia.org The evolution of this field saw a shift towards N-substituted derivatives as researchers discovered that modifying the nitrogen substituent could profoundly impact the compound's chemical and physical properties.

Research into N-alkylmaleimides, including this compound, has progressed from fundamental synthesis and characterization to more specialized applications. Early methods for synthesizing N-substituted maleimides often involved the reaction of maleic anhydride (B1165640) with a primary amine, followed by dehydration. researchgate.netgoogleapis.com Over the years, more refined and higher-yielding synthetic routes have been developed, including modifications of the Mitsunobu reaction. acs.org

Initially, interest in N-alkylmaleimides with long alkyl chains like the decyl group was driven by their potential use as monomers for creating polymers with specific properties, such as in the study of pour point depressants for crude oil. ijeast.com More recently, the focus has expanded to include their biological activities, with studies exploring the antimicrobial and antifungal properties of compounds like N-decylmaleimide. oup.com This evolution reflects a broader trend in chemical research towards designing molecules with specific functionalities for targeted applications in materials science and biology.

Fundamental Academic Interests in the Structure and Reactivity of this compound

The academic interest in this compound is rooted in its distinct molecular architecture. The planar, electron-poor maleimide ring is a key feature, making it an excellent electrophile. The attached decyl group, a long, flexible, and non-polar hydrocarbon chain, introduces significant hydrophobicity to the molecule. This combination of a reactive polar head and a non-polar tail gives the molecule amphiphilic character, influencing its solubility and its interactions with other molecules and surfaces.

The reactivity of the maleimide double bond is a central point of academic inquiry. Its propensity to undergo Michael addition reactions with nucleophiles like thiols is well-documented and forms the basis for many of its applications. ontosight.airesearchgate.net Researchers are also interested in its participation in cycloaddition reactions, such as the Diels-Alder reaction, which allows for the construction of complex cyclic structures. researchgate.netwikipedia.org

Computational studies, such as those using Density Functional Theory (DFT), are employed to understand the electronic structure and predict the reactivity of N-substituted maleimides. researchgate.net These theoretical investigations provide insights into the relationship between the molecular structure and the observed chemical behavior, aiding in the rational design of new derivatives with tailored properties. The interplay between the reactive maleimide core and the passive, but influential, decyl chain continues to be a subject of fundamental research, driving the exploration of its potential in various chemical contexts.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₁NO₂ |

| Appearance | Pale yellow solid at room temperature |

| CAS Number | 20458-52-0 |

Reactivity Profile of the Maleimide Moiety

| Reaction Type | Description |

| Michael Addition | The electron-deficient double bond acts as a Michael acceptor, readily reacting with nucleophiles, particularly thiols. ontosight.airesearchgate.net |

| Diels-Alder Reaction | The double bond can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. wikipedia.org |

| Polymerization | Can undergo free-radical polymerization to form functional polymers. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-decylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-2-3-4-5-6-7-8-9-12-15-13(16)10-11-14(15)17/h10-11H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQWVKKXPIZFHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333584 | |

| Record name | N-decyl maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20458-52-0 | |

| Record name | N-decyl maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1 Decyl Pyrrole 2,5 Dione

Established Synthetic Pathways to N-Decylmaleimide

The initial step in the synthesis is the nucleophilic addition of a primary amine, in this case, decylamine (B41302), to maleic anhydride (B1165640). The amine's nucleophilic nitrogen atom attacks one of the electrophilic carbonyl carbons of the anhydride ring. This attack leads to the opening of the anhydride ring and the formation of N-decylmaleamic acid. This reaction is typically rapid and exothermic, often carried out in a suitable solvent like acetic acid, and proceeds with high yield. The resulting maleamic acid is a stable intermediate that can be isolated and purified before proceeding to the next step.

The conversion of the N-decylmaleamic acid intermediate to the final 1-Decyl-pyrrole-2,5-dione product is achieved through an intramolecular cyclization-dehydration reaction. This step requires the removal of a molecule of water to form the stable five-membered imide ring. Several methods and catalytic systems have been developed for this critical transformation.

A widely used laboratory-scale method involves chemical dehydration using a combination of acetic anhydride and a catalyst, such as anhydrous sodium acetate. escholarship.orgtandfonline.com The maleamic acid is heated in this mixture, which facilitates the ring closure. Acetic anhydride acts as the dehydrating agent, while sodium acetate catalyzes the reaction.

More advanced catalytic systems have also been explored. Brønsted acids, including sulfuric acid and p-toluenesulfonic acid, can catalyze the imidation reaction by heating the maleamic acid in their presence, often with azeotropic removal of water. google.com Recently, organocatalytic approaches, such as the use of N-heterocyclic carbenes (NHCs), have been demonstrated for the synthesis of N-aryl maleimides under mild conditions, showcasing a potential avenue for future catalyst development in N-alkylmaleimide synthesis as well. chemrxiv.orgnih.gov

The table below summarizes typical conditions for the chemical dehydration of an N-substituted maleamic acid.

| Dehydrating Agent | Catalyst | Temperature (°C) | Reaction Time | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Anhydrous Sodium Acetate | 60-70 | 60 min | tandfonline.com |

| Acetic Anhydride | Anhydrous Sodium Acetate | 90 | 30 s (Microwave) | tandfonline.com |

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound allows for the tuning of its chemical and physical properties. Functionalization can be achieved either by using substituted precursors or by post-synthesis modification of the maleimide (B117702) ring.

One direct approach is to start with a substituted maleic anhydride. For example, reacting decylamine with 2,3-dimethylmaleic anhydride would yield 1-Decyl-3,4-dimethyl-pyrrole-2,5-dione. This strategy allows for the introduction of substituents at the 3- and 4-positions of the pyrrole-2,5-dione core.

Alternatively, the maleimide ring itself can be functionalized after its formation. More sophisticated methods for creating polysubstituted maleimides involve transition metal-catalyzed cross-coupling reactions. For instance, N-substituted 3,4-dihalomaleimides can serve as a platform for introducing a wide variety of alkyl, aryl, and alkynyl groups through palladium-catalyzed reactions, offering a versatile route to highly functionalized derivatives. organic-chemistry.org

| Functionalization Strategy | Description | Example Precursors |

|---|---|---|

| Use of Substituted Anhydrides | Reaction of the primary amine with a pre-functionalized maleic anhydride. | 2,3-dimethylmaleic anhydride, 2-bromomaleic anhydride |

| Post-Synthesis Modification | Chemical modification of the N-decylmaleimide product, often via reactions at the C=C double bond. | N-Decylmaleimide |

| Cross-Coupling Reactions | Palladium-catalyzed coupling of N-decyl-3,4-dihalomaleimide with organometallic reagents. | N-decyl-3,4-dibromomaleimide, organoboronic acids |

Optimization Strategies and Process Development in this compound Synthesis

The use of microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of N-substituted maleimides, microwave heating can dramatically reduce reaction times from hours to minutes and often allows the reaction to proceed under solvent-free conditions. tandfonline.com This not only enhances energy efficiency but also aligns with the principles of green chemistry by minimizing waste.

The table below compares conventional thermal heating with microwave-assisted synthesis for the cyclization step of an N-substituted maleimide.

| Heating Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Thermal (Oil Bath) | 60-70 | 60 min | ~70 | tandfonline.com |

| Microwave | 90 | 30 s | ~73 | tandfonline.com |

Further process development involves exploring alternative catalysts and reaction media. The use of ionic liquids has been shown to be effective for the synthesis of N-substituted imides, offering potential benefits in terms of catalyst recycling and product separation. researchgate.net The continuous development of milder and more selective catalysts, such as organocatalysts, promises to further enhance the efficiency and sustainability of this compound synthesis. nih.gov

Reactivity and Mechanistic Investigations of 1 Decyl Pyrrole 2,5 Dione

Thiol-Maleimide Conjugation Reactions

The reaction between a thiol and the maleimide (B117702) moiety of 1-Decyl-pyrrole-2,5-dione is a cornerstone of its application in bioconjugation. This transformation, a Michael-type addition, results in the formation of a stable thioether linkage.

The kinetics of this reaction are significantly influenced by the pH of the medium. The reaction rate is dependent on the concentration of the more nucleophilic thiolate anion. mdpi.com Consequently, the rate of the thiol-maleimide conjugation generally increases with increasing pH, as a higher pH favors the deprotonation of the thiol to the thiolate. However, at pH values above 7.5, competing hydrolysis of the maleimide ring can become a significant side reaction. mdpi.com

The reaction mechanism can be influenced by the choice of solvent and the presence of initiators. Computational and experimental studies on N-methyl maleimide have shown that the reaction can proceed through base-initiated, nucleophile-initiated, or ion pair-initiated mechanisms depending on the reaction conditions. ucl.ac.uk

Table 1: Factors Influencing Thiol-Maleimide Conjugation Kinetics

| Factor | Effect on Reaction Rate | Rationale |

| pH | Increases with increasing pH (up to ~7.5) | Higher concentration of the reactive thiolate anion. mdpi.com |

| Thiol pKa | Increases with decreasing thiol pKa | Higher concentration of the thiolate anion at a given pH. |

| Solvent | Polar solvents can facilitate the reaction | Stabilization of charged intermediates. researchgate.net |

| Initiator | Can alter the reaction mechanism and rate | Can proceed via base-initiated, nucleophile-initiated, or ion pair-initiated pathways. ucl.ac.uk |

The Michael addition of a thiol to the maleimide double bond of this compound is highly regioselective. The nucleophilic attack of the thiolate occurs exclusively at the carbon-carbon double bond of the maleimide ring, leaving the carbonyl groups untouched.

From a stereochemical perspective, the addition of a thiol to the prochiral maleimide ring creates a new stereocenter. In the absence of a chiral catalyst or a chiral thiol, the reaction will result in a racemic mixture of the two possible enantiomers. However, the stereochemistry of the reaction can be controlled through the use of organocatalysts. For example, the enantioselective conjugate addition of aldehydes to N-substituted maleimides has been achieved with high enantioselectivities using chiral primary amine-salicylamide organocatalysts. researchgate.net While this specific example involves an aldehyde as the nucleophile, the principles of stereochemical control can be extended to thiol additions. The choice of catalyst and reaction conditions can influence the facial selectivity of the nucleophilic attack on the maleimide ring, leading to the preferential formation of one enantiomer over the other.

Diels-Alder Cycloaddition Reactions Involving the Maleimide Moiety

The maleimide double bond of this compound can also function as a dienophile in [4+2] Diels-Alder cycloaddition reactions. This reaction provides a powerful tool for the formation of six-membered rings and has applications in the synthesis of complex molecules and materials.

The Diels-Alder reaction is a concerted, pericyclic reaction that involves the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. mdpi.com The electron-withdrawing nature of the two carbonyl groups in the maleimide ring of this compound lowers the energy of its LUMO, making it a good dienophile for reactions with electron-rich dienes.

The thermodynamics of the Diels-Alder reaction are generally favorable, with the formation of two new, stable sigma bonds from one pi bond in the diene and one in the dienophile. msu.edu The reaction is typically exothermic. However, the entropy change for the reaction is negative, as two molecules combine to form one. msu.edu This means that at higher temperatures, the equilibrium can shift back towards the starting materials.

The kinetics of the Diels-Alder reaction are influenced by several factors, including the electronic nature of the diene and dienophile, the solvent, and the temperature. A study on the Diels-Alder reaction of N-alkylmaleimides with various dienes in water and organic solvents demonstrated that the reaction is significantly accelerated in water. researchgate.net This "aqueous acceleration" is attributed to hydrophobic effects and the stabilization of the transition state by hydrogen bonding. The length of the N-alkyl chain was also found to influence the reaction rate, with longer chains leading to a more pronounced hydrophobic effect and faster kinetics in water. researchgate.net

For the reaction of furan (B31954) derivatives with maleimides, the activation energy for the forward reaction is generally lower than that for the reverse reaction. For example, the activation energy for the forward reaction of furfuryl alcohol with N-hydroxymaleimide was found to be 43 ± 7 kJ/mol, while the reverse reaction had an activation energy of 90 ± 10 kJ/mol. mdpi.com

Table 2: Kinetic Data for the Diels-Alder Reaction of N-Alkylmaleimides with Cyclopentadiene in Water at 25°C

| N-Alkylmaleimide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| N-Ethylmaleimide | Data not explicitly provided for this specific diene in the reference, but general trends show acceleration with alkyl chain length in water. researchgate.net |

| N-Butylmaleimide | Data not explicitly provided for this specific diene in the reference, but general trends show acceleration with alkyl chain length in water. researchgate.net |

| N-Hexylmaleimide | Data not explicitly provided for this specific diene in the reference, but general trends show acceleration with alkyl chain length in water. researchgate.net |

The Diels-Alder reaction is reversible, and the reverse reaction is known as the retro-Diels-Alder reaction. wikipedia.org This process is favored at higher temperatures due to the positive entropy change associated with the formation of two molecules from one. tandfonline.com The temperature at which the retro-Diels-Alder reaction becomes significant depends on the thermodynamic stability of the Diels-Alder adduct.

The retro-Diels-Alder reaction is a concerted, pericyclic process, and its mechanism is the microscopic reverse of the forward reaction. wikipedia.org The stability of the furan-maleimide adducts is often a critical factor, and these adducts can undergo retro-Diels-Alder reactions at elevated temperatures. prolynxinc.com For instance, some furan-maleimide adducts have been observed to decompose back to the starting materials at temperatures as low as 60-80 °C in solution. prolynxinc.com The rate of the retro-Diels-Alder reaction can also be influenced by the solvent and the presence of nucleophiles. ethz.ch

Radical Polymerization Mechanisms Initiated by or Involving this compound

The carbon-carbon double bond of the maleimide ring in this compound can participate in radical polymerization reactions, either as a monomer that undergoes homopolymerization or as a comonomer in copolymerization with other vinyl monomers.

The general mechanism of free radical polymerization involves three main stages: initiation, propagation, and termination. rug.nl

Initiation: This stage involves the generation of free radicals from an initiator molecule, which then add to a monomer molecule to create a new radical. stanford.edu

Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. stanford.edu

Termination: The growth of the polymer chain is stopped, typically through the combination of two growing chains or by disproportionation. kpi.ua

While N-substituted maleimides can undergo radical polymerization, they are often used as comonomers to modify the properties of other polymers. wikipedia.org In copolymerization, the relative reactivity of the two monomers is described by the reactivity ratios (r₁ and r₂), as defined by the Mayo-Lewis equation. open.edu These ratios indicate the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the other monomer.

There is limited specific information available on the homopolymerization of this compound or its reactivity ratios in copolymerization. However, the general principles of radical polymerization apply. The bulky decyl group may introduce steric hindrance that could affect the rate of polymerization and the properties of the resulting polymer. In copolymerization, the electron-deficient nature of the maleimide double bond would favor reactions with electron-rich comonomers.

Free Radical Polymerization of N-Decylmaleimide

N-alkylmaleimides, including N-Decylmaleimide, readily undergo free radical polymerization to yield polymers with high thermal stability. The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting poly(N-decylmaleimide) possesses a rigid backbone due to the cyclic nature of the repeating monomer unit, leading to polymers with high glass transition temperatures (Tg).

Chain Propagation and Termination Mechanisms in this compound Polymerization

The mechanism of free radical polymerization of this compound follows the classical steps of initiation, propagation, and termination.

Initiation: A free radical (R•) generated from an initiator adds to the carbon-carbon double bond of the N-Decylmaleimide monomer, forming a new radical species.

Propagation: The newly formed radical adds to another monomer molecule. This step repeats, leading to the growth of the polymer chain. The propagation step is characterized by the rapid and sequential addition of monomer units. Due to the steric hindrance from the pyrrolidinedione ring and the N-decyl group, the addition occurs with a high degree of stereospecificity, favoring a trans-opening of the double bond. This results in an alternating arrangement of the succinimide (B58015) rings along the polymer chain.

Termination: The growth of the polymer chain is terminated by either combination or disproportionation. In combination, two growing polymer radicals join to form a single, non-reactive polymer chain. In disproportionation, a hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains, one with a saturated end and another with an unsaturated end. The dominant termination mechanism can depend on factors such as polymerization temperature and monomer concentration.

"Click Chemistry" Applications of this compound

The maleimide functional group is a valuable component in the toolkit of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and form no byproducts. While the maleimide itself can participate in click-like reactions (such as thiol-maleimide Michael addition), it is more commonly incorporated into molecules that are then used in other canonical click reactions.

Role in Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Derivatives

This compound is not a direct participant in the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, as it possesses neither an azide (B81097) nor a terminal alkyne. However, its derivatives are synthesized to contain one of these functional groups, creating heterobifunctional linkers. For example, a common strategy involves creating a molecule that has a maleimide group on one end and an alkyne or azide on the other.

This allows for a two-step conjugation strategy:

A biomolecule (like a protein with a surface cysteine) is first reacted with the maleimide end of the linker.

The modified biomolecule, now bearing an alkyne or azide group, can then be "clicked" onto a second molecule or surface containing the complementary azide or alkyne via the highly efficient CuAAC reaction. The decyl group in these linkers can serve to improve solubility in non-polar media or to interact with lipid membranes.

Strain-Promoted Cycloaddition Reactions (SPAAC) with this compound Derivatives

Similar to its role in CuAAC, this compound derivatives are employed in strain-promoted azide-alkyne cycloaddition (SPAAC). This copper-free click reaction utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DIBO, or bicyclo[6.1.0]nonyne, BCN) which reacts rapidly with an azide without the need for a cytotoxic copper catalyst.

Derivatives of N-Decylmaleimide are designed to contain an azide or a strained alkyne. A maleimide-azide linker, for instance, can be used to functionalize a cysteine-containing protein. This protein, now decorated with azide groups, can be reacted with a molecule or surface functionalized with a strained alkyne. This approach is particularly valuable for applications in living systems where the toxicity of copper is a concern.

Other Functionalization and Addition Reactions of the Maleimide Ring

The electrophilic nature of the maleimide double bond makes it a target for a variety of addition reactions beyond the well-known thiol-Michael addition.

Nucleophilic Additions beyond Thiols

The electron-deficient double bond of this compound is susceptible to Michael-type additions from various nucleophiles other than thiols. Primary and secondary amines are common nucleophiles that can add across the double bond.

The reaction with a primary amine (R-NH₂) initially forms an adduct. This intermediate can then undergo a cyclization reaction, where the second N-H of the added amine attacks one of the adjacent carbonyl groups, leading to a ring-opened product or a more complex rearranged heterocyclic structure. The outcome of the reaction is highly dependent on the reaction conditions, such as solvent and temperature, as well as the structure of the amine. This reactivity allows for the conjugation of amine-containing molecules and polymers to the maleimide core.

Below is a table summarizing the reactivity of the maleimide ring in this compound with different nucleophiles.

| Reactant Type | Nucleophile | Reaction Type | Product |

| Amine | Primary Amine (R-NH₂) | Michael Addition | 3-amino-1-decylpyrrolidine-2,5-dione |

| Amine | Secondary Amine (R₂NH) | Michael Addition | 3-(dialkylamino)-1-decylpyrrolidine-2,5-dione |

| Radical | Initiator Radical (I•) | Radical Addition | Start of Polymer Chain |

Reactions Involving the N-Decyl Substituent

The reactivity of this compound, also known as N-decyl maleimide, is predominantly centered around the electrophilic carbon-carbon double bond of the maleimide ring. This functionality readily participates in a variety of reactions, including Michael additions, cycloadditions, and polymerizations. The N-decyl substituent, a ten-carbon alkyl chain, primarily influences the compound's physical properties, such as its solubility and hydrophobicity, rather than its chemical reactivity under typical conditions. ontosight.ai

Scientific literature extensively details the reactions of the maleimide moiety, but provides limited to no information on chemical transformations that directly involve the N-decyl chain of this compound. The saturated alkyl chain is generally chemically inert and does not readily participate in the common organic reactions under conditions that would typically modify the maleimide ring.

In one study, a low yield was observed in a spirocyclization reaction involving an N-dodecyl substituted maleimide, suggesting that the long alkyl chain can sterically hinder reactions at the maleimide core. rsc.org However, this does not represent a reaction of the decyl chain itself. Another study utilized 1-decyl-maleimide to attach the decyl group to a cysteine residue in a protein, but this process involves the characteristic Michael addition reaction of the maleimide ring, not a chemical transformation of the N-decyl substituent. nih.gov

Advanced Characterization Techniques and Spectroscopic Analysis Methodologies for 1 Decyl Pyrrole 2,5 Dione and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of 1-Decyl-pyrrole-2,5-dione, allowing for the precise mapping of its proton and carbon environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides a clear signature of its constituent protons. The two olefinic protons of the maleimide (B117702) ring characteristically appear as a singlet at approximately 6.66 ppm, indicating their chemical equivalence. The long decyl chain exhibits a series of signals corresponding to its different methylene (B1212753) (CH₂) groups. The methylene group directly attached to the nitrogen atom of the pyrrole-2,5-dione ring is observed as a triplet at around 3.50 ppm, a result of coupling with the adjacent methylene group. The subsequent methylene protons of the decyl chain appear as a multiplet in the range of 1.24-1.60 ppm, while the terminal methyl (CH₃) group gives rise to a triplet at approximately 0.87 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.66 | s | 2H | HC=CH |

| 3.50 | t | 2H | N-CH₂ |

| 1.56-1.60 | m | 2H | N-CH₂-CH₂ |

| 1.24-1.30 | m | 14H | -(CH₂)₇- |

| 0.87 | t | 3H | -CH₃ |

s = singlet, t = triplet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing the proton data, ¹³C NMR spectroscopy details the carbon skeleton of the molecule. For N-substituted maleimides, the carbonyl carbons of the imide ring typically resonate around 170 ppm. rsc.org The olefinic carbons of the double bond are found at approximately 134.0 ppm. The carbon of the methylene group bonded to the nitrogen (N-CH₂) shows a signal at about 37.9 ppm. The various methylene carbons of the decyl chain appear in the region of 22.5 to 31.8 ppm, with the terminal methyl carbon appearing at approximately 14.0 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 170.8 | C=O |

| 134.0 | HC=CH |

| 37.9 | N-CH₂ |

| 31.8 | -(CH₂)n- |

| 29.4 | -(CH₂)n- |

| 29.2 | -(CH₂)n- |

| 28.8 | -(CH₂)n- |

| 26.7 | -(CH₂)n- |

| 22.6 | -(CH₂)n- |

| 14.1 | -CH₃ |

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. acs.orgsigmaaldrich.com

An HSQC spectrum correlates directly bonded proton and carbon atoms. acs.org For this compound, this would show a cross-peak between the olefinic proton signal at 6.66 ppm and the corresponding carbon signal at 134.0 ppm. Similarly, the N-CH₂ protons at 3.50 ppm would correlate with the carbon at 37.9 ppm, and so on for the entire decyl chain, confirming the direct C-H bonds.

The HMBC experiment reveals longer-range couplings, typically over two to three bonds, which is crucial for piecing together the molecular puzzle. oregonstate.edu For instance, the olefinic protons at 6.66 ppm would show a correlation to the carbonyl carbons at ~170.8 ppm (a three-bond coupling, H-C-C=O), confirming their proximity. The protons of the N-CH₂ group at 3.50 ppm would show correlations to the adjacent methylene carbon in the decyl chain and, importantly, to the carbonyl carbons of the maleimide ring, thus establishing the connection of the alkyl chain to the heterocyclic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides critical information about the functional groups present in this compound.

Characteristic Vibrational Modes of the Pyrrole-2,5-dione Ring

The infrared (IR) spectrum of N-substituted maleimides is dominated by the strong absorption bands of the carbonyl (C=O) groups. Due to the cyclic nature of the imide, two distinct C=O stretching vibrations are often observed. These typically appear in the region of 1700-1780 cm⁻¹. The C-H stretching vibrations of the alkene and alkane parts of the molecule are found in the 2800-3100 cm⁻¹ region. researchgate.net The C=C stretching of the maleimide ring usually appears around 1580-1660 cm⁻¹. researchgate.net

Raman spectroscopy, being particularly sensitive to non-polar bonds, is an excellent complementary technique. It is especially useful for observing the symmetric vibrations of the molecule. The C=C double bond of the maleimide ring would be expected to show a strong Raman scattering signal. The various C-C stretching and CH₂ twisting and rocking modes of the decyl chain would also be apparent in the Raman spectrum. diva-portal.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its fragmentation patterns under ionization. The molecular formula of this compound is C₁₄H₂₃NO₂, corresponding to a molecular weight of 237.34 g/mol .

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 237. A characteristic fragmentation pattern for N-alkylmaleimides involves the cleavage of the alkyl chain. For this compound, a prominent fragment ion is often observed at m/z 110, corresponding to the maleimide ring with a hydrogen atom transferred to it after the loss of the decene radical. rsc.org Other fragments would arise from the successive loss of methylene units from the decyl chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. thermofisher.commsu.edu For this compound, also known as N-decylmaleimide, and its derivatives, UV-Vis spectroscopy provides valuable insights into their electronic structure, particularly the transitions involving π-orbitals within the pyrrole-2,5-dione core. ontosight.ai The absorption of UV or visible light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy of this transition is directly related to the wavelength of maximum absorbance (λmax). nih.gov

In donor-acceptor-donor (D-A-D) type molecules, where the pyrrole-2,5-dione can act as an acceptor unit, the electronic properties are significantly influenced by the nature of the donor and any π-conjugated linkers. nih.govacs.org UV-Vis spectroscopy can be used to study these interactions. For instance, in a series of D-π-A-π-D compounds, the λmax and the optical bandgap can be tuned by varying the electron-withdrawing strength of the acceptor unit. nih.govnih.gov

Studies on related N-substituted maleimides and their copolymers have utilized UV-Vis spectroscopy to characterize the resulting polymers. researchgate.net The technique can also be employed to monitor the kinetics of reactions involving the maleimide group or to observe the formation of complexes. surflay.com The solvent environment can also influence the electronic transitions, leading to shifts in the absorption spectra, which provides further information about the molecule's interaction with its surroundings. nih.gov

Table 1: Illustrative UV-Vis Absorption Data for Related Pyrrole-2,5-dione Systems

| Compound Type | Chromophore | λmax (nm) | Solvent | Reference |

| D-π-A-π-D | Dithienopyrrole-Thiadiazole | Yellow Emission | Dichloromethane | nih.gov |

| D-π-A-π-D | Dithienopyrrole-Benzothiadiazole | Near-Infrared Emission | Dichloromethane | nih.gov |

| D-π-A-π-D | Dithienopyrrole-Diketopyrrolopyrrole | Near-Infrared Emission | Dichloromethane | nih.gov |

| 9,10-disubstituted anthracenes | Anthracene core | 325-425 | Dichloromethane | mdpi.com |

This table provides representative data for similar compound classes to illustrate the type of information obtained from UV-Vis spectroscopy.

Chromatographic Methods for Purity and Molecular Weight Distribution

Chromatographic techniques are essential for the separation and analysis of chemical compounds. For this compound and its polymeric adducts, methods like size exclusion and gel permeation chromatography are particularly valuable for determining purity and molecular weight characteristics.

Size Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), often referred to as Gel Permeation Chromatography (GPC) when using organic solvents, is a powerful technique for determining the molecular weight distribution of polymers. wikipedia.orgshimadzu.cz This method separates molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules are excluded from the pores of the stationary phase and thus elute faster, while smaller molecules penetrate the pores to varying extents and have longer elution times. shimadzu.czlcms.cz

For polymers derived from this compound, SEC/GPC is crucial for characterizing the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. wikipedia.org The molecular weight distribution significantly influences the physical and mechanical properties of a polymer. lcms.cz

The analysis of poly[N-(n-octadecyl)maleimide], a related long-chain N-substituted maleimide polymer, has been successfully performed using GPC to determine its molecular weight distribution. acs.org Similarly, GPC has been employed in the characterization of copolymers involving N-substituted maleimides. acs.org The choice of eluent and column packing material is critical for achieving good separation. lcms.cz For some π-conjugated polymers that tend to aggregate, specialized techniques like superheated high-temperature SEC might be necessary to obtain accurate molecular weight information. researchgate.net

Table 2: Key Parameters Obtained from SEC/GPC Analysis

| Parameter | Description | Significance |

| Mn (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like colligative properties. |

| Mw (Weight-Average Molecular Weight) | An average molecular weight that is more sensitive to the presence of high molecular weight species. | Correlates with properties like melt viscosity and toughness. |

| PDI (Polydispersity Index) | The ratio of Mw to Mn (Mw/Mn). | A measure of the broadness of the molecular weight distribution. A value of 1 indicates a monodisperse sample. |

| Hydrodynamic Volume | The effective volume of a polymer molecule in solution. | The basis for separation in SEC/GPC. |

Electrochemical Characterization Techniques for Derived Compounds

Electrochemical methods, such as cyclic voltammetry (CV), are instrumental in investigating the redox properties of molecules. researchgate.netmdpi.com For compounds derived from this compound, particularly those with extended π-systems or donor-acceptor architectures, CV provides information on their ability to be oxidized or reduced. acs.org

By measuring the potentials at which these redox events occur, one can estimate the energy levels of the HOMO and LUMO. nih.govmdpi.com This information is crucial for understanding the electronic structure and for designing materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells. nih.govsemanticscholar.org

For instance, in D-π-A-π-D compounds incorporating a pyrrole-2,5-dione derivative as the acceptor, CV can reveal the influence of the donor and acceptor strengths on the electrochemical band gap. nih.govacs.org The reversibility of the redox processes, also determined from CV, gives an indication of the stability of the resulting radical ions. researchgate.netrsc.org Studies on various pyrrole-2,5-dione derivatives have demonstrated their potential as corrosion inhibitors, where their electrochemical behavior at a metal surface is a key factor. researchgate.net

Table 3: Electrochemical Data for Representative Organic Compounds

| Compound Class | Technique | Measured Potentials | Derived Parameters | Reference |

| Thiophene-Functionalized Triindoles | Cyclic Voltammetry | Quasi-reversible oxidation, irreversible second oxidation | HOMO/LUMO energy levels | researchgate.net |

| D-π-A-π-D Systems | Cyclic Voltammetry | Oxidation and reduction potentials | Ionization Potential, Electron Affinity, Electrochemical Band Gap | nih.govacs.org |

| 9,10-disubstituted anthracenes | Cyclic Voltammetry | Quasi-reversible oxidation potentials | HOMO energy levels | mdpi.com |

| TEMPO Derivatives | Cyclic Voltammetry | Reduction potentials | Reversibility of redox processes | rsc.org |

This table presents typical electrochemical data obtained for various classes of organic compounds to illustrate the utility of these techniques.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com For this compound and its adducts, single-crystal XRD provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netiucr.org

The solid-state structure of N-substituted maleimides reveals important details about their molecular conformation and packing in the crystal lattice. mdpi.comhmc.edu For example, in the crystal structure of 2-(1-decyl-2-oxoindolin-3-ylidene)propanedinitrile, the extended decyl chains were found to intercalate and form hydrophobic bands, while π-π stacking interactions were also observed. iucr.orgresearchgate.net Such intermolecular interactions play a crucial role in determining the bulk properties of the material.

In the case of more complex derivatives, such as 3,3'-thiobis(1-arylpyrrolidine-2,5-diones), XRD has been used to confirm the molecular structure, including the planarity of the N-C(=O)N-C(=O) fragment due to π-conjugation. nih.gov This detailed structural information is invaluable for understanding structure-property relationships and for the rational design of new materials with specific solid-state properties. mdpi.com

Table 4: Selected Crystallographic Data for a Related N-Substituted Indole Derivative

| Parameter | Value | Reference |

| Compound | 2-(1-decyl-2-oxoindolin-3-ylidene)propanedinitrile | iucr.orgresearchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Key Intermolecular Interactions | π-π stacking, C=O···π interactions | iucr.orgresearchgate.net |

| Decyl Chain Conformation | Extended | iucr.orgresearchgate.net |

Research Applications and Emerging Areas of 1 Decyl Pyrrole 2,5 Dione in Advanced Systems

Bioconjugation and Bio-Inspired Materials Research

The precise chemical modification of biological molecules is fundamental to creating advanced diagnostics, therapeutics, and research tools. The maleimide (B117702) group is a cornerstone of bioconjugation chemistry due to its specific reactivity.

Site-specific modification of peptides and proteins allows for the attachment of labels, drugs, or other moieties at a single, defined position. The maleimide group is one of the most widely used functional groups for this purpose due to its high reactivity and selectivity towards the thiol (sulfhydryl) group of cysteine residues. rsc.orgnih.gov

The reaction between a maleimide and a cysteine thiol proceeds via a Michael addition, forming a stable thioether bond. rsc.org This chemistry is the basis for many bioconjugation strategies, including the creation of antibody-drug conjugates (ADCs) for targeted cancer therapy. rsc.org

N-decylmaleimide offers a unique tool for this application. By reacting it with a cysteine-containing peptide or protein, a hydrophobic decyl chain can be specifically introduced. ontosight.ai This modification can be used for several purposes:

Introducing Hydrophobicity: The attached decyl tail significantly increases the hydrophobicity of the peptide or protein. ontosight.aimdpi.com This can be used to study hydrophobic interactions, modulate the peptide's interaction with cell membranes, or enhance its ability to self-assemble. mdpi.comsioc-journal.cn

Creating Hydrophobic Tags: The decyl group can serve as a hydrophobic tag for purification or immobilization purposes. genscript.com

Developing Bio-Inspired Materials: By conjugating N-decylmaleimide to peptides, researchers can create amphiphilic molecules that self-assemble into nanostructures, mimicking biological systems.

The process is highly efficient and can be performed under mild, aqueous conditions compatible with most proteins. nih.gov The ability to precisely install a hydrophobic chain like decyl using N-decylmaleimide expands the toolkit for protein engineering and the development of novel biomaterials. ontosight.ainih.gov

| Modification Target | Reagent | Purpose of Modification | Citation |

| Cysteine Residue in Protein | N-decylmaleimide | Introduction of a hydrophobic decyl tag | ontosight.ai |

| Cysteine Residue in Peptide | Maleimide-containing dye | Attachment of a fluorescent label for FRET studies | nih.gov |

| N-terminus of Protein | Maleimide derivative | Site-specific N-terminal dual functionalization | nih.gov |

| Disulfide Bond in Peptide | Dibromomaleimide | Insertion of a maleimide bridge | nih.gov |

Engineering of Polymer-Biomolecule Conjugates

The pyrrole-2,5-dione moiety, commonly known as a maleimide group, is highly reactive toward thiol groups, such as those found in the cysteine residues of proteins. ontosight.ai This specific and efficient reaction, a Michael addition, forms a stable thioether bond, making 1-Decyl-pyrrole-2,5-dione a valuable tool for bioconjugation. ontosight.ai This process allows for the covalent linking of synthetic polymers to biological molecules, creating hybrid materials that merge the properties of both components.

The engineering of these conjugates involves reacting the maleimide end of this compound (or a polymer functionalized with it) with a biomolecule. The hydrophobic decyl chain can further influence the properties of the resulting conjugate, for instance by promoting association with lipid structures or inducing aggregation. This strategy is employed in fields like protein modification and the synthesis of advanced polymer conjugates. ontosight.ai

Table 1: Characteristics of Polymer-Biomolecule Conjugation via this compound

| Reactive Moiety | Target on Biomolecule | Reaction Type | Resulting Linkage | Potential Application |

|---|---|---|---|---|

| Maleimide (Pyrrole-2,5-dione) | Thiol group (-SH) | Michael Addition | Stable Thioether Bond | Protein-polymer conjugates, Drug delivery systems |

| Decyl Chain | Hydrophobic domains | Hydrophobic Interaction | Non-covalent association | Membrane-targeting polymers, Amphiphilic block copolymers |

Studies on Biomembrane Interactions and Protein Palmitoylation Models

The amphiphilic structure of this compound makes it an effective model for studying how molecules interact with cell membranes. The long, hydrophobic decyl tail readily inserts into the lipid bilayer of biomembranes, while the polar pyrrole-2,5-dione headgroup remains at the membrane-water interface. ontosight.aifrontiersin.org

This behavior is particularly relevant for modeling protein palmitoylation, a crucial post-translational modification where a 16-carbon palmitate chain is attached to a protein's cysteine residue. frontiersin.org This process anchors proteins to membranes and is vital for their trafficking, localization, and function. nih.govfrontiersin.org this compound serves as a simplified mimic for a palmitoylated protein segment; the decyl chain emulates the lipid anchor, and the maleimide group can represent the protein backbone linkage point. Researchers can use this compound to investigate the physical forces driving membrane insertion and the influence of lipid anchors on protein-membrane dynamics without the complexity of the entire protein. frontiersin.orgbiorxiv.org

Table 2: Comparison of this compound and Palmitoylated Cysteine as Membrane Models

| Feature | This compound | Palmitoylated Cysteine | Significance in Membrane Interaction |

|---|---|---|---|

| Hydrophobic Tail | 10-carbon decyl chain | 16-carbon palmitoyl (B13399708) chain | Provides the driving force for insertion into the lipid bilayer. ontosight.ai |

| Linkage | N-Alkyl bond to dione (B5365651) ring | Thioester bond to cysteine | Represents the covalent attachment point to a larger structure. |

| Headgroup | Polar pyrrole-2,5-dione | Peptide backbone | Interacts with the aqueous environment and the polar heads of membrane lipids. |

| Functionality | Reactive maleimide for conjugation | Amino acid functionality | Allows for use as a building block or a probe in model systems. ontosight.ai |

Fabrication of Bio-Inspired Nanomaterials

The self-assembly of molecules into ordered nanostructures is a cornerstone of fabricating bio-inspired materials. Amphiphilic molecules like this compound are ideal building blocks for such structures. osti.gov In aqueous environments, the hydrophobic decyl tails aggregate to minimize contact with water, while the polar headgroups face the solvent. This process can lead to the spontaneous formation of various nanomaterials, such as micelles, vesicles, or nanofibers, depending on the concentration and molecular geometry. osti.gov

The fabrication of these materials is inspired by biological systems where lipids form cell membranes and proteins assemble into complex machinery. By tuning the molecular structure—for example, by changing the length of the alkyl chain or modifying the headgroup—researchers can control the morphology and properties of the resulting nanomaterials for applications in areas like drug delivery and nanotechnology. osti.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and hydrophobic forces. acs.orgoup.com The self-assembly of this compound and its derivatives into larger, ordered structures is a prime example of this principle.

Design and Formation of Supramolecular Assemblies Utilizing this compound Derivatives

The design of supramolecular assemblies using this compound derivatives hinges on the precise balance of their non-covalent interactions. The strong hydrophobic effect of the decyl chains is the primary driver for aggregation in polar solvents. acs.org Simultaneously, the pyrrole-2,5-dione ring system can engage in more specific interactions. oup.com

By chemically modifying the core molecule, different assemblies can be achieved. For instance, introducing hydrogen bond donors or acceptors to the pyrrole (B145914) ring can create directional, chain-like structures. mdpi.com The interplay between general hydrophobic collapse and specific, directional interactions allows for the formation of complex and functional supramolecular architectures from relatively simple molecular building blocks. acs.orgoup.com

Investigation of Noncovalent Interactions in Self-Assembled Structures

The stability and structure of assemblies formed by this compound are dictated by a combination of non-covalent forces. nih.gov Understanding these interactions is key to controlling the self-assembly process.

Hydrophobic Interactions : This is the dominant force in aqueous media, causing the decyl chains to cluster together, forming a nonpolar core. acs.org

π-π Stacking : The electron-rich pyrrole rings can stack on top of each other, contributing to the stability and electronic properties of the assembly. oup.com

Hydrogen Bonding : The carbonyl (C=O) groups of the dione are effective hydrogen bond acceptors, allowing them to interact with suitable donor molecules or other parts of the assembly. mdpi.com

Experimental techniques like spectroscopy and microscopy, combined with computational modeling, are used to probe these subtle forces and understand how they guide the formation of the final supramolecular structure. nih.gov

Table 3: Noncovalent Interactions in the Self-Assembly of this compound Derivatives

| Interaction Type | Molecular Origin | Role in Assembly | Relative Strength |

|---|---|---|---|

| Hydrophobic Interactions | Aggregation of decyl chains to avoid water | Primary driving force for aggregation in aqueous solution. acs.org | Strong |

| π-π Stacking | Overlap of π-orbitals of pyrrole rings | Promotes ordered, columnar packing. oup.com | Moderate |

| Hydrogen Bonding | Carbonyl groups acting as H-bond acceptors | Provides directionality and specificity to the assembly. mdpi.com | Moderate to Weak |

| Van der Waals Forces | Fluctuating dipoles between all atoms | Enhances overall packing and cohesion. oup.com | Weak |

Enzyme-Instructed Morphological Transitions in Supramolecular Systems

A sophisticated application of self-assembly is Enzyme-Instructed Self-Assembly (EISA), where an enzyme's activity triggers a molecular transformation that leads to the formation of a new structure. rsc.orgnih.gov While direct research on EISA using this compound is emerging, the principle can be readily applied to its derivatives.

In a hypothetical EISA system, a soluble precursor molecule is designed by attaching a water-solubilizing group to the this compound core via a bond that a specific enzyme can cleave. For example, a phosphate (B84403) group could be added, making the molecule highly soluble. When the corresponding enzyme (e.g., a phosphatase) is introduced, it removes the phosphate group. acs.org This enzymatic reaction reveals the original amphiphilic this compound, which is no longer soluble and spontaneously self-assembles into nanostructures like nanofibers or a hydrogel. nih.gov This process allows for the creation of materials that form only in specific biological environments where the target enzyme is active, opening doors for applications in diagnostics and targeted therapy. rsc.orgacs.org

Table 4: Hypothetical Model for Enzyme-Instructed Self-Assembly (EISA)

| Component | Description | Role in Morphological Transition |

|---|---|---|

| Precursor Molecule | A soluble derivative of this compound, masked with an enzyme-labile group (e.g., a phosphate). | Exists as a disordered, soluble species in solution. |

| Enzyme | A specific catalyst (e.g., alkaline phosphatase) that recognizes and cleaves the masking group. rsc.org | Acts as a trigger for the transition by catalyzing the conversion of the precursor. acs.org |

| Self-Assembling Molecule | This compound, unmasked by the enzyme. | The amphiphilic nature drives spontaneous aggregation and formation of new structures. nih.gov |

| Supramolecular Structure | An ordered assembly, such as nanofibers or a hydrogel. | Represents the final, stable morphological state of the system. |

Mentioned Chemical Compounds

Table 5: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Key Role in Article |

|---|---|---|

| This compound | C₁₄H₂₁NO₂ | Central compound of the article, used as a building block for conjugates, nanomaterials, and supramolecular assemblies. ontosight.ai |

| Cysteine | C₃H₇NO₂S | An amino acid with a thiol group that reacts with the maleimide moiety of this compound. ontosight.ai |

| Water | H₂O | The solvent in which the hydrophobic effect drives the self-assembly of amphiphilic molecules. |

Corrosion Inhibition Research (Derived 1H-Pyrrole-2,5-dione Compounds)

The investigation of 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for metals, particularly steel in acidic environments, has revealed promising results. These organic compounds function by adsorbing onto the metal surface, creating a protective barrier that impedes the corrosive process.

Electrochemical Studies of Corrosion Inhibition Mechanisms

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been instrumental in elucidating the corrosion inhibition mechanisms of 1H-pyrrole-2,5-dione derivatives. Research has shown that these compounds can act as mixed-type inhibitors, meaning they affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netpageplace.deacs.org The addition of these inhibitors leads to a decrease in the corrosion current density (i corr ) and an increase in the polarization resistance, signifying a reduction in the corrosion rate. researchgate.netresearchgate.netmdpi.com

For instance, studies on new 1H-pyrrole-2,5-dione derivatives, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methyl-phenyl)-1H-pyrrole-2,5-dione (MPPD), in a 1 M HCl medium demonstrated their effectiveness as good corrosion inhibitors for carbon steel. researchgate.net The inhibition efficiency of these compounds was found to increase with their concentration. researchgate.net Potentiodynamic polarization studies confirmed that PPD and MPPD function as mixed-type inhibitors. researchgate.netpageplace.de EIS data often reveal a frequency distribution of the capacitance, which is modeled as a constant phase element (CPE), further characterizing the inhibitor-metal interface. researchgate.netpageplace.de The mechanism of inhibition is primarily attributed to the adsorption of these molecules onto the metal surface, which blocks the active sites for corrosion. researchgate.net This adsorption can involve electrostatic interactions between the inhibitor molecules and the charged metal surface. researchgate.net

Adsorption Behavior and Isotherm Modeling on Metal Surfaces

The protective action of 1H-pyrrole-2,5-dione derivatives is fundamentally linked to their adsorption onto the metal surface. This adsorption process is often analyzed using various adsorption isotherm models to understand the interaction between the inhibitor and the metal. The Langmuir adsorption isotherm has been found to be a suitable model for describing the adsorption behavior of several 1H-pyrrole-2,5-dione derivatives on steel surfaces. researchgate.netpageplace.deacs.orgiaea.orgresearchgate.net This suggests the formation of a monolayer of the inhibitor on the metal.

The adsorption process can be influenced by the molecular structure of the inhibitor and the nature of the metal surface. researchgate.net Thermodynamic data and X-ray Photoelectron Spectroscopy (XPS) analysis have indicated that the adsorption of some 1H-pyrrole-2,5-dione derivatives on carbon steel in an acidic medium is predominantly a chemisorption process. researchgate.netpageplace.deacs.orgiaea.org This implies the formation of a coordinate-type bond through the transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the iron atoms. Organic compounds containing heteroatoms like nitrogen and oxygen, which are present in 1H-pyrrole-2,5-dione derivatives, are known to be effective corrosion inhibitors due to their ability to form strong bonds with metal surfaces. mdpi.com The efficiency of these inhibitors often increases with the size of the hydrocarbon portion of the molecule, which can lead to greater surface coverage. researchcommons.org

Fundamental Bioactivity Studies (In Vitro and Mechanistic Focus)

The maleimide scaffold, the core structure of this compound, is a key area of interest in medicinal chemistry due to its diverse biological activities. researchgate.net Research has focused on understanding the antimicrobial, antifungal, and cellular effects of N-alkylmaleimides at a fundamental level.

Investigation of Antimicrobial and Antifungal Activities of N-Alkylmaleimides

N-alkylmaleimides have demonstrated significant antimicrobial and antifungal properties. oup.comontosight.ai Studies have shown that N-substituted maleimides, particularly neutral ones, exhibit strong antifungal activity with minimum inhibitory concentrations (MICs) in the range of 0.5–4 µg/ml. tandfonline.comnih.gov Their antibacterial activity, however, appears to be more dependent on the specific chemical structure. tandfonline.comnih.gov For example, N-alkyl substituted imides generally show higher antibacterial activity than their aromatic counterparts, with MIC values in the range of 8-32 µg/ml against several bacterial strains. nih.gov

Specifically, N-decylmaleimide, also known as this compound, has been identified as having antifungal activity. oup.comontosight.ai The antimicrobial action of N-substituted maleimides is influenced by factors such as chemical reactivity and lipophilicity, which particularly affect their antibacterial efficacy. tandfonline.com Some 2-arylthio-N-alkylmaleimides have shown activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. oup.com The length of the alkyl chain can also play a role; for instance, increasing the chain length in certain N-alkylmaleimides has been shown to enhance their inhibitory effects. ucl.ac.be

| Compound Type | Activity Type | Effective Concentration (MIC) | Target Organisms | Reference |

|---|---|---|---|---|

| Neutral N-substituted maleimides | Antifungal | 0.5–4 µg/ml | Yeasts | tandfonline.comnih.gov |

| N-alkyl substituted imides | Antibacterial | 8–32 µg/ml | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli | nih.gov |

| N-decylmaleimide | Antifungal | Not specified | Fungi | oup.com |

| 2-arylthio-N-alkylmaleimides | Antibacterial | Not specified | Bacillus subtilis, Staphylococcus aureus | oup.com |

Exploration of Molecular Targets and Mechanisms of Bioactivity at a Basic Research Level

The bioactivity of N-substituted maleimides is rooted in their chemical reactivity, particularly their ability to interact with biological molecules. The maleimide ring is an excellent Michael acceptor, readily reacting with nucleophiles such as thiols. nih.gov This reactivity is central to their biological effects.

One proposed molecular target for the antifungal activity of N-substituted maleimides is the enzyme β(1,3)-glucan synthase, which is crucial for the synthesis of the fungal cell wall component β(1,3)-glucan. tandfonline.comnih.gov Inhibition of this enzyme disrupts cell wall integrity, leading to fungal cell death. tandfonline.com Additionally, these compounds have been found to affect chitin (B13524) biosynthesis, another vital component of the fungal cell wall. tandfonline.com The ability of maleimides to react with thiol groups makes them effective inhibitors of enzymes that rely on cysteine residues for their catalytic activity. medchemexpress.com For example, N-alkylmaleimides have been shown to inhibit rat liver glucose 6-phosphatase. medchemexpress.com In the context of cancer research, some maleimide derivatives are being explored for their potential to overcome multidrug resistance, possibly by targeting P-glycoprotein through kinase phosphorylation-inhibition. scielo.org.mx Furthermore, certain 1H-pyrrole-2,5-dione derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. mdpi.com A maleimide compound, 1-(4-methoxyphenyl)-1-hydro-pyrrole-2,5-dione (MPD), was found to inhibit virulence factors in Candida albicans by increasing farnesol (B120207) secretion, which in turn inhibits the Ras1-cAMP-Efg1 pathway. nih.gov

Cellular Interactions and Biological Effects in Model Systems (e.g., macrophage lipid accumulation)

The cellular interactions of 1H-pyrrole-2,5-dione derivatives are being investigated in various model systems to understand their biological effects. The hydrophobic nature of the decyl chain in this compound can facilitate its interaction with cellular membranes. ontosight.ai

In the context of atherosclerosis research, a series of 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as cholesterol absorption inhibitors. nih.gov One particularly active compound was shown to inhibit lipid accumulation in macrophages in a concentration-dependent manner. nih.gov This inhibition of macrophage-derived foam cell formation is a critical area of study for preventing atherosclerotic lesions. nih.gov The same study also found that the compound could reduce the secretion of inflammatory markers such as LDH, MDA, TNF-α, and ROS. nih.gov

The maleimide group is also utilized in bioorthogonal chemistry to modify cell surfaces. By conjugating maleimide-appended molecules to thiol groups on the cell membrane, researchers can promote and monitor cell-cell interactions. nih.govacs.org For instance, this strategy has been used to connect macrophage and cancer cells to study processes like phagocytosis. nih.govacs.org These studies highlight the potential of maleimide derivatives to modulate cellular functions and interactions, opening avenues for new therapeutic strategies and research tools.

Theoretical and Computational Investigations of 1 Decyl Pyrrole 2,5 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the molecular structure and properties of N-substituted maleimides. derpharmachemica.com DFT methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size. dergipark.org.tr By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometry, vibrational frequencies, and a host of electronic properties. derpharmachemica.com

The electronic structure of 1-Decyl-pyrrole-2,5-dione is central to its chemical behavior. DFT calculations are used to map the distribution of electrons within the molecule and to determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The pyrrole-2,5-dione ring acts as an electron-withdrawing group, making the double bond within the ring electron-deficient and thus susceptible to nucleophilic attack, such as Michael additions. The long, hydrophobic decyl chain attached to the nitrogen atom primarily influences the molecule's solubility and steric profile but has a modest electronic effect on the maleimide (B117702) core.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. derpharmachemica.com A smaller energy gap suggests that the molecule can be more easily excited, implying higher reactivity. derpharmachemica.com For N-substituted maleimides, the HOMO is typically localized on the pyrrole (B145914) ring, while the LUMO is distributed over the carbonyl groups and the C=C double bond. The introduction of the N-decyl group is expected to have a minor influence on the HOMO-LUMO gap compared to N-aryl or other electron-withdrawing substituents.

Table 1: Representative DFT-Calculated Electronic Properties of N-Alkyl-Pyrrole-2,5-Diones Note: This table presents typical values for N-alkyl maleimides as specific DFT data for the 1-decyl derivative is not readily available in the cited literature. The values are illustrative of what a DFT calculation would yield.

| Property | Description | Typical Calculated Value | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV | dergipark.org.tr |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV | dergipark.org.tr |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | 4.5 to 5.5 eV | derpharmachemica.com |

| Dipole Moment | Measure of molecular polarity | 2.0 to 3.0 Debye | derpharmachemica.com |

These calculations help predict that the reactivity of this compound will be dominated by the electrophilic nature of the maleimide ring, a characteristic feature exploited in bioconjugation and polymer chemistry. ontosight.ai

The interaction of this compound with surfaces is critical for applications such as corrosion inhibition and surface modification. DFT calculations can model the adsorption mechanism of the molecule onto a material's surface, for instance, a metal like carbon steel. researchgate.net

Studies on similar 1H-pyrrole-2,5-dione derivatives show that adsorption onto a steel surface can occur through a combination of physisorption and chemisorption. researchgate.net DFT modeling helps to identify the most stable adsorption geometry and to calculate the adsorption energy. The model typically involves placing the inhibitor molecule on a slab representing the metal surface (e.g., Fe(110)) and optimizing the system's geometry.

For this compound, the key interaction sites for chemisorption would be the π-electrons of the pyrrole ring and the lone pair electrons on the oxygen and nitrogen atoms. researchgate.net These electrons can be donated to the vacant d-orbitals of the iron atoms, forming a coordinate bond. The long decyl chain would likely orient itself away from the surface, creating a hydrophobic layer that repels water and corrosive species. Quantum chemical parameters such as the energy of the HOMO (related to the ability to donate electrons) and the LUMO (related to the ability to accept electrons) are correlated with the efficiency of corrosion inhibition. researchgate.net

Computational Mechanistic Studies of this compound Reactions

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, this involves modeling reaction pathways, identifying transition states, and calculating activation energies. The maleimide moiety is known to undergo several important reactions, including Michael additions and cycloadditions. rsc.orgnih.gov

For example, in the Michael addition of a thiol to the maleimide double bond, computational studies can map the potential energy surface of the reaction. This involves calculating the energy of the reactants, the intermediate enolate, the transition state, and the final product. Such studies on related N-substituted maleimides have confirmed that the reaction proceeds via a nucleophilic attack on one of the double-bonded carbons of the pyrrole-dione ring. nih.gov The decyl group on the nitrogen atom in this compound would exert a steric influence on the approaching nucleophile, but it is not expected to fundamentally alter the reaction mechanism, which is primarily governed by the electronic properties of the maleimide ring. researchgate.net

Molecular Dynamics Simulations of this compound in Different Environments

While quantum mechanics focuses on the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations can provide insights into the behavior of this compound in various environments, such as in solution or at interfaces. researchgate.nettandfonline.com

An MD simulation models the molecule and its surroundings (e.g., water, a lipid bilayer) as a system of particles interacting through a defined force field. By solving Newton's equations of motion for this system, MD can track the trajectory of each atom, revealing macroscopic properties derived from these movements.

Given its amphiphilic nature—a polar head (the pyrrole-2,5-dione group) and a long nonpolar tail (the decyl chain)—MD simulations are particularly useful for studying its interaction with cell membranes. Simulations could model how the decyl chain inserts into the hydrophobic core of a lipid bilayer, a process that may be relevant to its biological activity. ontosight.ai Other potential MD studies could investigate the aggregation behavior of this compound in different solvents or the conformational dynamics of polymers that incorporate this unit.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound in a Lipid Bilayer Note: This table is a representative example of a simulation setup and does not correspond to a specific published study on this exact molecule.

| Parameter | Description | Example Value |

| System Composition | Components of the simulation box | This compound, POPC lipid bilayer, water |

| Force Field | Mathematical model for interatomic interactions | CHARMM36, GROMOS |

| Simulation Time | Duration of the simulation | 100 ns - 1 µs |

| Temperature | System temperature | 310 K (body temperature) |

| Pressure | System pressure | 1 bar |

| Ensemble | Thermodynamic conditions maintained | NPT (constant Number of particles, Pressure, Temperature) |

Applications of Artificial Intelligence and Machine Learning in this compound Related Polymer Design

The design of new polymers with specific properties is a complex challenge due to the vast chemical space of possible monomer combinations and polymer architectures. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. nih.govresearchgate.net

For polymers involving this compound, ML models can be trained on existing data to predict the properties of novel polymers. For instance, a model could be developed to predict the thermal stability, solubility, or mechanical properties of a copolymer containing this compound and other monomers. nih.gov The input to such a model would be a machine-readable representation of the polymer structure, and the output would be the predicted property.

One specific application is in the design of polymer-protein hybrids. ML algorithms, particularly those using Bayesian optimization, can intelligently search the vast space of copolymer compositions to find polymers that best stabilize a target protein. nih.gov In this context, this compound could be one of several monomers in a combinatorial library. The ML model would guide the automated synthesis and testing platform to efficiently identify the optimal copolymer composition for a specific application, significantly reducing the experimental effort required. nih.gov ML models are also being developed to predict the toxicity or metabolic pathways of chemical compounds based on their structure, which could be applied to novel polymers derived from this compound.

Future Research Directions and Concluding Perspectives

Untapped Research Frontiers for 1-Decyl-pyrrole-2,5-dione

While the fundamental reactivity of the maleimide (B117702) group is well-established, several research frontiers for the 1-decyl derivative remain largely unexplored.

Membrane-Interactive Chemistry: The long decyl chain imparts significant hydrophobicity, suggesting potential interactions with lipid bilayers and cell membranes. ontosight.ai Future studies could focus on harnessing this property to develop membrane-anchored catalysts, probes, or drug delivery systems. Investigating how the decyl chain orients within a membrane and how this affects the accessibility of the maleimide ring is a key research question.

Bio-inspired Materials: The potential for this compound to act as an inhibitor for enzymes like prostaglandin (B15479496) endoperoxide synthases, similar to other N-alkylmaleimides, is an open area of inquiry. acs.org Research could explore the decyl chain's role in modulating inhibitory activity and selectivity, potentially leading to new therapeutic agents or biological probes. acs.orgnih.gov

Complex Molecular Architectures: The maleimide moiety is a versatile building block in organic synthesis, capable of participating in reactions like Diels-Alder and Michael additions. researchgate.net The use of this compound as a starting material for the synthesis of more complex, long-chain heterocyclic systems is an underexplored field. researchgate.net

Antimicrobial Mechanisms: Although N-decylmaleimide has shown antifungal properties, the precise mechanism of action is not fully elucidated. researchgate.net Future research could delve into how the compound disrupts fungal or bacterial cells, differentiating the roles of the maleimide group and the decyl tail. ontosight.ai

Table 1: Potential Research Areas for this compound

| Research Area | Key Focus | Potential Outcome |

| Membrane Biophysics | Study of interactions with lipid bilayers. | Development of membrane-targeted probes and drug delivery vehicles. |

| Enzyme Inhibition | Screening against various enzymes, particularly lipases and synthases. | Discovery of novel, selective enzyme inhibitors with therapeutic potential. |